molecular formula C7H7ClIN B1592888 5-Chloro-3-iodo-2-methylaniline CAS No. 870606-29-4

5-Chloro-3-iodo-2-methylaniline

Cat. No.: B1592888
CAS No.: 870606-29-4
M. Wt: 267.49 g/mol
InChI Key: HQLVDQVRDDXAPF-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and methyl groups

Scientific Research Applications

Chemistry: 5-Chloro-3-iodo-2-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and can be studied for their therapeutic potential.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It serves as a building block for various chemical processes .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-2-methylaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:

    Nitration: of aniline to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Halogenation: to introduce chlorine and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-iodo-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-2-methylaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

  • 5-Chloro-2-iodoaniline
  • 3-Chloro-2-methylaniline
  • 5-Iodo-2-methylaniline

Comparison: 5-Chloro-3-iodo-2-methylaniline is unique due to the specific positions of the chlorine, iodine, and methyl groups on the benzene ring. This unique substitution pattern can result in different chemical and biological properties compared to its similar compounds. For example, the presence of both chlorine and iodine atoms can enhance its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-3-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLVDQVRDDXAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646623
Record name 5-Chloro-3-iodo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870606-29-4
Record name 5-Chloro-3-iodo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate (5 g, 13.6 mmol) in dichloromethane (50 mL) was added trifluoroacetic acid (10 mL). The solution was stirred at ambient temperature for 2 hours, then concentrated in-vacuo. The resultant residue was partitioned between saturated sodium bicarbonate and ethyl acetate. The aqueous portion was extracted twice with ethyl acetate. The combined organic portions were washed with brine, dried over sodium sulfate, filtered and concentrated in-vacuo to afford an orange residue which was purified by column chromatography (silica gel, 5% ethyl acetate in hexane). The product was isolated to afford 3.05 g, 11.4 mmol (84%) of 5-chloro-3-iodo-2-methylaniline as a yellow solid. 1H NMR (400 MHz, CDCl3): 7.26 (d, 1H), 6.64 (d, 1H), 3.78 (br s, 2H), 2.28 (s, 3H); MS (EI) for C7H7ClIN: 268 (MH+).
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1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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